7-Iodo-2-methyl-2H-indazole: A Technical Guide for Drug Discovery Professionals
7-Iodo-2-methyl-2H-indazole: A Technical Guide for Drug Discovery Professionals
CAS Number: 1216694-71-1
Molecular Formula: C₈H₇IN₂
Molecular Weight: 258.06 g/mol
This technical guide provides a comprehensive overview of 7-Iodo-2-methyl-2H-indazole, a heterocyclic compound with potential applications in pharmaceutical research and development. Due to the limited publicly available data specifically for this molecule, this guide combines known information with established principles of indazole chemistry and pharmacology to offer a valuable resource for researchers, scientists, and drug development professionals.
Chemical Properties and Data
While specific experimental data for 7-Iodo-2-methyl-2H-indazole is scarce, its basic chemical properties can be summarized. The following table includes computed data from chemical suppliers.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₇IN₂ | [1] |
| Molecular Weight | 258.06 g/mol | [1] |
| Canonical SMILES | CN1C=C2C=CC=C(C2=N1)I | [1] |
| InChIKey | YDNWOYHMYDZWOV-UHFFFAOYSA-N | [1] |
| PSA (Polar Surface Area) | 17.82 Ų | [1] |
| logP (octanol-water partition coefficient) | 2.18 | [1] |
Synthesis and Characterization
A potential synthetic workflow is outlined below:
Caption: Proposed synthesis workflow for 7-Iodo-2-methyl-2H-indazole.
Experimental Protocol: Synthesis of 7-Iodo-2-methyl-2H-indazole (Hypothetical)
This protocol is a general procedure based on known iodination reactions of indazoles and has not been specifically optimized for this compound.
Materials:
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2-Methyl-2H-indazole
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N-Iodosuccinimide (NIS) or Iodine (I₂)
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Dimethylformamide (DMF)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine
Procedure:
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To a solution of 2-methyl-2H-indazole (1.0 eq) in DMF, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 7-Iodo-2-methyl-2H-indazole.
Spectroscopic Characterization (Expected)
The successful synthesis of 7-Iodo-2-methyl-2H-indazole would be confirmed by standard spectroscopic methods. The expected data, based on the analysis of similar indazole structures, is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show a singlet for the methyl group protons (around δ 2.5-3.0 ppm). The aromatic protons will appear as a series of doublets and triplets in the region of δ 7.0-8.0 ppm. The proton at the C3 position of the indazole ring will likely be a singlet in the downfield region.
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¹³C NMR: The spectrum will show a signal for the methyl carbon (around δ 20-25 ppm). The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbon bearing the iodine atom (C7) will show a characteristic upfield shift compared to the unsubstituted parent compound.
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): The exact mass of the molecular ion [M+H]⁺ would be determined and should correspond to the calculated value for C₈H₈IN₂⁺. The isotopic pattern for iodine (¹²⁷I) will be a key diagnostic feature.
Biological Activity and Therapeutic Potential
While no specific biological data has been published for 7-Iodo-2-methyl-2H-indazole, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.
Potential Areas of Investigation:
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Anticancer Activity: Many indazole derivatives have been investigated as kinase inhibitors, targeting enzymes such as VEGFR, c-Met, and PARP, which are crucial in cancer progression. The introduction of a halogen atom, such as iodine, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its anticancer efficacy.
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Antimicrobial and Antiprotozoal Activity: Various substituted indazoles have demonstrated activity against a range of pathogens, including bacteria, fungi, and protozoa.
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Anti-inflammatory Activity: Some indazole derivatives have shown potential as anti-inflammatory agents by modulating inflammatory pathways.
The diagram below illustrates a generalized signaling pathway that is often targeted by indazole-based kinase inhibitors in cancer therapy.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion
7-Iodo-2-methyl-2H-indazole represents an under-explored molecule within the medicinally important indazole class of compounds. Its synthesis is achievable through established chemical transformations. Based on the known biological activities of related indazole derivatives, this compound warrants further investigation for its potential therapeutic applications, particularly in oncology and infectious diseases. This technical guide provides a foundational framework for researchers to initiate studies on this promising chemical entity. Further experimental work is required to fully elucidate its chemical and biological properties.
